Product packaging for 2-[(Benzyloxy)methyl]cyclobutan-1-ol(Cat. No.:CAS No. 2168976-27-8)

2-[(Benzyloxy)methyl]cyclobutan-1-ol

Cat. No.: B2861785
CAS No.: 2168976-27-8
M. Wt: 192.258
InChI Key: UVPHYUXOZOKSCJ-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]cyclobutan-1-ol (CAS 2168976-27-8) is a cyclobutane derivative distinguished by a hydroxyl group at the 1-position and a benzyloxymethyl substituent at the 2-position . With the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol, this compound serves as a valuable synthetic building block for constructing more complex molecules . Its utility in research is derived from the combination of a strained four-membered ring and a protected primary alcohol (as a benzyl ether), offering a unique platform for synthetic transformations . The compound is particularly valuable in method development and the synthesis of pharmaceutical intermediates. A key synthetic application involves its preparation from a cyclobutanone precursor, where the reduction of the ketone intermediate is highly stereoselective, predominantly forming the cis-alcohol isomer . This stereochemical outcome is valuable for producing defined stereostructures in complex syntheses. Alternatively, it can be synthesized via a Williamson ether synthesis by reacting 2-(hydroxymethyl)cyclobutan-1-ol with benzyl bromide, leveraging the preferential reactivity of the primary hydroxyl group . This product is strictly for research purposes. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B2861785 2-[(Benzyloxy)methyl]cyclobutan-1-ol CAS No. 2168976-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxymethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPHYUXOZOKSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for 2 Benzyloxy Methyl Cyclobutan 1 Ol

Established Laboratory-Scale Synthesis Routes

Synthesis from Cyclobutanone (B123998) Precursors

A prevalent strategy for constructing the 2-[(benzyloxy)methyl]cyclobutan-1-ol scaffold begins with a cyclobutanone starting material. This multi-step process involves the initial formation of a key intermediate, 2-((benzyloxy)methyl)cyclobutan-1-one, followed by a reduction of the ketone functionality.

The initial step involves the α-alkylation of cyclobutanone to introduce the benzyloxymethyl group. This transformation is typically achieved by reacting cyclobutanone with benzyl (B1604629) alcohol in the presence of a strong base. Common bases employed for this purpose include sodium hydride (NaH) or potassium tert-butoxide (K-tBuO). The base serves to deprotonate the α-carbon of cyclobutanone, generating a nucleophilic enolate ion. This enolate then participates in a nucleophilic substitution reaction, although direct reaction with benzyl alcohol is less common than using a more reactive electrophile like benzyl chloromethyl ether or a related species formed in situ.

Alternatively, acid-promoted syntheses have been reported for structurally similar compounds. For instance, 2-(benzyloxy)cyclobutanones can be synthesized from 2-hydroxycyclobutanone and benzyl alcohol under acidic conditions. rsc.orgresearchgate.netnih.gov This suggests that an analogous pathway, potentially involving an acid-catalyzed reaction or the use of a pre-functionalized cyclobutanone, can lead to the formation of the key intermediate, 2-((benzyloxy)methyl)cyclobutan-1-one. biosynth.com

Once the intermediate, 2-((benzyloxy)methyl)cyclobutan-1-one, is obtained, the final step is the reduction of the carbonyl group to a hydroxyl group. This is a standard transformation accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and good functional group tolerance. researchgate.netvub.ac.beacs.org For this substrate, NaBH₄ effectively reduces the ketone to the secondary alcohol, yielding the target compound this compound.

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this conversion. However, its higher reactivity necessitates stricter anhydrous reaction conditions. The mechanism for both reagents involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the final alcohol product.

Nucleophilic Substitution Approaches Utilizing Cyclobutanol (B46151) Derivatives

An alternative synthetic route involves starting with a pre-formed cyclobutanol ring that already contains a hydroxymethyl substituent, namely 2-(hydroxymethyl)cyclobutan-1-ol (B3117435). The synthesis is then completed by selectively forming a benzyl ether at the primary alcohol.

This approach utilizes the Williamson ether synthesis, a classic and widely used method for forming ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a strong base, such as sodium hydride (NaH), is used to deprotonate the more acidic and less sterically hindered primary hydroxyl group of 2-(hydroxymethyl)cyclobutan-1-ol, forming a primary alkoxide ion.

This nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group. This SN2 reaction results in the formation of the desired C-O bond, yielding this compound. The success of this method hinges on the preferential reaction at the primary hydroxyl group over the secondary one, a selectivity that is generally favored due to steric and electronic factors.

Impact of Reaction Conditions on Regioselectivity and Yield

The efficiency and outcome of both synthetic strategies are highly dependent on the specific reaction conditions employed.

For the route starting from cyclobutanone, the reduction of the 2-substituted cyclobutanone intermediate is a critical, stereochemistry-determining step. Research on the hydride reduction of 3-substituted cyclobutanones, which serves as a strong model, has shown that these reactions are highly stereoselective, predominantly forming the cis-alcohol isomer with selectivities often exceeding 90%. researchgate.netvub.ac.beacs.org This high selectivity for the hydride to attack from the face opposite the substituent (anti-facial attack) is driven by minimizing torsional strain and, in the case of a benzyloxy substituent, avoiding repulsive electrostatic interactions. researchgate.netacs.org The cis:trans ratio can be further improved by modifying the reaction conditions.

Table 1: Effect of Reaction Conditions on the Stereoselectivity of Cyclobutanone Reduction
Condition ModifiedChangeImpact on cis:trans RatioReference
TemperatureLowering TemperatureIncreases proportion of cis isomer researchgate.netvub.ac.be
Solvent PolarityDecreasing PolarityIncreases proportion of cis isomer researchgate.netvub.ac.be
Hydride Reagent SizeBulky vs. Small (e.g., L-Selectride vs. NaBH₄)Minimal impact; high cis selectivity observed for both researchgate.netvub.ac.beacs.org

In the nucleophilic substitution (Williamson ether synthesis) route, regioselectivity is the paramount concern. The goal is the selective benzylation of the primary hydroxyl group of the 2-(hydroxymethyl)cyclobutan-1-ol diol. The primary alcohol is less sterically hindered and its proton is more acidic than the secondary alcohol, making it more reactive towards both deprotonation and subsequent SN2 attack. Reaction conditions are chosen to exploit this inherent reactivity difference to maximize the yield of the desired product and minimize the formation of the isomeric ether at the secondary position or the di-benzylated product. The choice of base, solvent, and reaction temperature are all critical factors in controlling this regioselectivity and achieving a high yield.

Industrial Production Methods and Scalability Considerations

The industrial-scale synthesis of this compound necessitates efficient and scalable processes. While specific large-scale production data for this particular compound is not extensively documented in publicly available literature, general principles of chemical process development can be applied. Key considerations for industrial production include the availability and cost of starting materials, reaction efficiency, ease of purification, and process safety.

Catalytic Hydrogenation of Cyclobutanone Derivatives

Catalytic hydrogenation of a suitable cyclobutanone precursor, namely 2-[(benzyloxy)methyl]cyclobutan-1-one (B2946352), represents a primary strategy for the synthesis of this compound. This method is widely favored in industrial settings due to its high efficiency, atom economy, and the availability of a wide range of catalysts and hydrogenation technologies.

The process involves the reduction of the ketone functionality of the cyclobutanone derivative using hydrogen gas in the presence of a metal catalyst. Common catalysts for such transformations include precious metals like palladium (Pd), platinum (Pt), and ruthenium (Ru), often supported on materials such as activated carbon or alumina (B75360) to enhance their activity and stability.

Key Parameters for Scalability:

ParameterDescriptionConsiderations for Scale-up
Catalyst Selection Choice of metal and support significantly impacts reaction rate, selectivity, and catalyst lifetime.Cost of the catalyst, potential for leaching into the product, and ease of recovery and reuse are critical for economic viability.
Hydrogen Pressure Higher pressures generally increase the reaction rate.Requires specialized high-pressure reactors and stringent safety protocols, impacting capital and operational costs.
Temperature Affects reaction kinetics and selectivity.Optimization is necessary to achieve a reasonable reaction time without promoting side reactions or catalyst deactivation.
Solvent The solvent must dissolve the substrate and be compatible with the catalyst and reaction conditions.Solvent selection on an industrial scale considers factors like cost, toxicity, environmental impact, and ease of recovery.
Agitation Efficient mixing is crucial for ensuring good contact between the substrate, hydrogen, and catalyst.Reactor design and agitation systems must be optimized to handle large volumes and maintain homogeneity.

For the production of this compound, a scalable process would likely involve a batch or continuous flow reactor charged with the cyclobutanone precursor and a suitable catalyst. Hydrogen would be introduced under controlled pressure and temperature until the reaction is complete. Subsequent workup would involve filtration to remove the catalyst, followed by purification of the product, potentially through distillation or crystallization. Continuous flow hydrogenation offers advantages in terms of safety, heat and mass transfer, and process control, making it an attractive option for large-scale manufacturing.

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of two stereocenters in this compound (at C1 and C2) means that it can exist as four possible stereoisomers (two pairs of enantiomers). The control of stereochemistry during the synthesis is therefore a critical aspect, leading to the development of enantioselective and diastereoselective methods.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of the desired compound. This is particularly important in the pharmaceutical industry, where different enantiomers of a chiral drug can have vastly different biological activities.

A powerful strategy for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This can be achieved using chiral catalysts that create a chiral environment around the ketone, favoring the formation of one enantiomer over the other.

Oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) are highly effective for the enantioselective reduction of a wide range of ketones. insuf.orgnih.gov The catalyst, typically generated in situ from a chiral amino alcohol and a borane (B79455) source, coordinates to the ketone and directs the hydride attack from a borane-amine complex to one face of the carbonyl group. insuf.org For the synthesis of a specific enantiomer of this compound, the corresponding 2-[(benzyloxy)methyl]cyclobutan-1-one would be treated with a borane source in the presence of a catalytic amount of the appropriate enantiomer of the CBS catalyst. The choice of the (R)- or (S)-CBS catalyst determines which enantiomer of the alcohol is produced. These reactions are known to proceed with high enantioselectivity, often exceeding 90% enantiomeric excess (ee). semanticscholar.org

Ts-DENEB is a chiral oxo-tethered ruthenium(II) complex that has emerged as a highly efficient catalyst for asymmetric transfer hydrogenation. researchgate.nettakasago.comnih.gov In this process, a hydrogen donor, such as a mixture of formic acid and triethylamine (B128534), is used instead of hydrogen gas. The chiral ligand on the ruthenium center dictates the stereochemical outcome of the reduction. The reduction of 2-[(benzyloxy)methyl]cyclobutan-1-one with a Ts-DENEB catalyst would be expected to provide the corresponding alcohol with high enantioselectivity. nih.gov The operational simplicity and high catalytic activity of Ts-DENEB make it an attractive option for asymmetric synthesis. nih.govtakasago.com

Illustrative Enantioselective Reduction Data for Substituted Cyclobutanones:

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
(S)-B-Me-Oxazaborolidine, BH3·SMe23,3-disubstituted cyclobutanones91-99% nih.gov
(S,S)-Ts-DENEB, HCOOH/Et3NBenzocyclobutenones88-99% nih.gov

Asymmetric C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups with control of stereochemistry. researchgate.net While specific applications of this strategy for the direct synthesis of this compound are not yet widely reported, the general principles can be outlined.

This approach could potentially involve a prochiral cyclobutane (B1203170) substrate containing a directing group. A chiral transition metal catalyst would then selectively functionalize a specific C-H bond, introducing the hydroxyl group or a precursor, thereby creating the stereocenter at C1. Alternatively, a pre-existing functional group could be used to direct the asymmetric functionalization of a C-H bond at the C2 position. The development of new chiral ligands and catalytic systems is continuously expanding the scope of asymmetric C-H functionalization, and it is plausible that such methods could be applied to the synthesis of chiral this compound in the future. mdpi.com

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry between the two stereocenters, leading to the preferential formation of either the cis or trans diastereomer. The reduction of 2-[(benzyloxy)methyl]cyclobutan-1-one can lead to a mixture of cis- and trans-2-[(benzyloxy)methyl]cyclobutan-1-ol. The diastereoselectivity of this reduction is influenced by several factors, including the nature of the reducing agent and the steric hindrance imposed by the benzyloxymethyl group.

Generally, the reduction of 2-substituted cyclobutanones can be directed by the existing substituent. nih.gov Bulky reducing agents, such as those based on borohydrides with sterically demanding ligands (e.g., L-Selectride®), tend to approach the carbonyl group from the less hindered face, which is typically trans to the existing substituent. This would lead to the formation of the cis-alcohol as the major product. Conversely, smaller reducing agents, such as sodium borohydride, may exhibit lower diastereoselectivity.

Computational studies on the reduction of 3-substituted cyclobutanones have shown that the cis-alcohol is predominantly formed, with the selectivity being influenced by the size of the hydride reagent. vub.ac.be A similar trend would be expected for 2-substituted cyclobutanones, where the benzyloxymethyl group would direct the incoming hydride to the opposite face of the ring.

By carefully selecting the reducing agent and reaction conditions, it is possible to influence the diastereomeric ratio of the product. For example, a highly diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans has been achieved through a silyl-Prins cyclization, demonstrating that high levels of diastereocontrol are achievable in the synthesis of cyclic compounds. uva.esnih.gov Similar principles of stereocontrol can be applied to the reduction of 2-[(benzyloxy)methyl]cyclobutan-1-one to favor the formation of either the cis or trans diastereomer.

Control in [2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction stands as a cornerstone for the synthesis of cyclobutane rings, involving the union of two unsaturated components. numberanalytics.comfiveable.me Achieving control over regio- and stereoselectivity is paramount in these reactions to afford the desired product. In the context of synthesizing cyclobutanol derivatives, including structures akin to this compound, the choice of reactants and reaction conditions plays a pivotal role.

Methodologies often employ activated alkenes or allenes to facilitate the cycloaddition with a suitable ketene (B1206846) equivalent or another olefin. organic-chemistry.orgnih.gov For instance, the reaction between an allenoate and a terminal alkene can yield a 1,3-substituted cyclobutane, which can be further elaborated to the target cyclobutanol. organic-chemistry.orgnih.gov The stereochemical outcome of these reactions can often be rationalized by considering the steric hindrance of the transition state, which typically favors the least hindered approach of the reacting partners. harvard.edu Lewis acids are frequently employed to catalyze these cycloadditions, enhancing both the reaction rate and selectivity. organic-chemistry.org

Influence of Intramolecular Hydrogen Bonding on Stereoselectivity

Intramolecular hydrogen bonding can exert a profound influence on the stereochemical course of a reaction by pre-organizing the substrate in a specific conformation. In the synthesis of cyclobutanol derivatives, the presence of a hydroxyl group or other hydrogen-bonding moieties can direct the approach of incoming reagents, thereby controlling the formation of new stereocenters.

While direct evidence for the role of intramolecular hydrogen bonding in the synthesis of this compound is not explicitly detailed in the provided search results, the principle is a well-established concept in stereoselective synthesis. For example, in photocycloaddition reactions, the presence of a hydroxyl group can lead to the formation of specific diastereomers through hydrogen bonding interactions in the excited state. This directing effect can be a powerful tool for achieving high levels of stereocontrol in the construction of complex cyclobutane systems.

Advanced Ring-Forming Reactions for Cyclobutanol Core Construction

Beyond traditional [2+2] cycloadditions, a variety of advanced ring-forming reactions have been developed for the efficient construction of the cyclobutanol core. These methods often offer unique advantages in terms of substrate scope, efficiency, and stereocontrol.

Photocycloaddition Reactions of Olefins

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes. acs.orgnih.govresearchgate.net This reaction involves the light-induced cycloaddition of an excited state olefin to a ground state olefin. researchgate.net The stereochemical outcome of these reactions can be highly specific and is a key feature of this methodology. acs.org Enantioselective versions of this reaction have been developed using chiral catalysts or auxiliaries, enabling the synthesis of enantioenriched cyclobutane products. nih.govwisc.edu For example, chiral Lewis acid catalyzed triplet sensitization has been shown to be effective in the enantioselective photocycloaddition of chalcones with styrenes to produce diarylcyclobutanes. nih.gov This approach could potentially be adapted for the synthesis of chiral cyclobutanol derivatives.

ReactantsCatalyst/SensitizerProductEnantiomeric ExcessReference
2'-Hydroxychalcone, StyreneSc(OTf)₃, t-BuPybox, Ru(bpy)₃²⁺DiarylcyclobutaneHigh nih.gov

Biocatalytic and Chemoenzymatic Approaches to Cyclobutanol Derivatives

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.govalmacgroup.com Chemoenzymatic strategies, which combine enzymatic and chemical steps, can provide efficient routes to complex molecules. rsc.orgrsc.org

Biocatalytic approaches to cyclobutanol derivatives are an emerging area of research. While the direct enzymatic synthesis of this compound is not described in the provided results, enzymes have been used to synthesize chiral building blocks that can be converted to cyclobutane-containing molecules. For instance, myoglobin (B1173299) variants have been used as biocatalysts for the cyclopropanation of olefins with ethyl α-diazopyruvate to produce α-cyclopropylpyruvates with high enantioselectivity. rsc.orgrsc.org These products can then be photochemically converted to enantiopure cyclobutenoates, which are valuable precursors to other cyclobutane derivatives. rsc.orgrsc.org This chemoenzymatic sequence demonstrates the potential of combining biocatalysis with traditional organic reactions to access chiral cyclobutane structures.

Enzymatic Kinetic Resolution and Asymmetric Transformations

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for the separation of enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation. The application of EKR to chiral alcohols is a well-established and highly effective method for obtaining enantiopure compounds.

In the context of synthesizing enantiomerically enriched this compound, a typical EKR approach would involve the racemic mixture of the alcohol and an acyl donor in the presence of a lipase (B570770). The enzyme would selectively acylate one of the enantiomers, resulting in an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol. Lipases such as Candida antarctica lipase B (CALB), often immobilized for enhanced stability and reusability, are frequently employed for such transformations due to their broad substrate scope and high enantioselectivity. scielo.brnih.govmdpi.comnih.gov

Table 1: Representative Parameters for Optimization in Enzymatic Kinetic Resolution of Chiral Alcohols

ParameterCommon VariationsRationale for Optimization
Enzyme Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), etc.Different lipases exhibit varying substrate specificities and enantioselectivities.
Acyl Donor Vinyl acetate, isopropenyl acetate, acetic anhydrideThe nature of the acyl donor can influence the reaction rate and enantioselectivity.
Solvent Hexane (B92381), toluene (B28343), tert-butyl methyl ether (MTBE)The solvent can affect enzyme activity and stability, as well as substrate solubility.
Temperature 25 °C - 50 °CTemperature affects the rate of reaction and can also impact enzyme stability and selectivity.

The success of an enzymatic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of an efficient resolution process.

Emerging Synthetic Techniques

To address the demand for more efficient and sustainable chemical processes, chemists are continuously exploring novel synthetic methodologies. These emerging techniques often offer advantages such as reduced reaction times, lower energy consumption, and improved yields compared to traditional methods.

Microwave-Assisted Organic Synthesis (MAOS) has become a popular tool in synthetic chemistry for its ability to dramatically accelerate a wide range of organic reactions. rsc.org This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to rapid and uniform heating that often results in significantly reduced reaction times, from hours to minutes, and can also lead to higher product yields and purities.

The application of MAOS to the synthesis of this compound could potentially be applied to various steps in its synthetic route. For example, the benzylation of the hydroxyl group of a precursor diol could be accelerated using microwave irradiation. Benzylation of alcohols under microwave conditions has been shown to proceed efficiently, offering a time-saving alternative to conventional heating methods. rsc.org

While specific protocols for the microwave-assisted synthesis of this compound are not detailed in the available literature, the general principles of MAOS suggest it could be a valuable technique for optimizing the synthesis of this compound. The key advantages of MAOS are summarized in the table below.

Table 2: Potential Advantages of Microwave-Assisted Organic Synthesis (MAOS)

AdvantageDescription
Rate Enhancement Significant reduction in reaction times, often from hours to minutes.
Higher Yields Improved reaction kinetics can lead to higher conversions and product yields.
Improved Purity Reduced reaction times can minimize the formation of byproducts.
Energy Efficiency Direct and localized heating of the reaction mixture is more energy-efficient than conventional heating.

The development of specific MAOS protocols for the synthesis of this compound would require experimental optimization of parameters such as microwave power, reaction time, temperature, and solvent choice.

Chemical Reactivity and Mechanistic Insights of 2 Benzyloxy Methyl Cyclobutan 1 Ol

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring possesses substantial ring strain, calculated to be approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This instability arises from a combination of angle strain, due to the C-C-C bond angles of about 88° deviating from the ideal 109.5° for sp³ hybridized carbon, and torsional strain from the eclipsing interactions of adjacent hydrogen atoms. wikipedia.orglibretexts.org This inherent strain is a primary driving force for the chemical reactivity of cyclobutane derivatives, making them valuable intermediates in organic synthesis for constructing more complex molecular architectures. researchgate.net

A predominant reaction pathway for cyclobutane derivatives involves the cleavage of a carbon-carbon bond to open the ring, thereby relieving the inherent strain. libretexts.org

The high potential energy stored in the cyclobutane ring can be released through reactions that lead to ring cleavage. wikipedia.org The driving force for these reactions is the formation of a more stable, acyclic product where the bond angles can adopt the preferred tetrahedral geometry. libretexts.org While cyclobutanes are generally stable at room temperature, they can undergo ring-opening under thermal, photolytic, acidic, or basic conditions. researchgate.net For example, thermal decomposition of cyclobutane itself yields two molecules of ethylene. arxiv.org The presence of functional groups, such as the hydroxyl group in 2-[(benzyloxy)methyl]cyclobutan-1-ol, can facilitate ring-opening by providing a handle for catalysis or by stabilizing intermediates formed during the cleavage process. The relief of ring strain is a key thermodynamic factor in many of the metal-catalyzed reactions discussed below.

Transition metals are particularly effective at promoting the C-C bond cleavage of cyclobutanols under mild conditions. globethesis.com The general mechanism for this transformation involves the coordination of the hydroxyl group to the metal center, followed by a β-carbon elimination step that cleaves a C-C bond of the ring. nih.govacs.org This process generates a σ-alkyl organometallic intermediate, which can then undergo a variety of subsequent coupling reactions. nih.govacs.org

Palladium (Pd): Palladium catalysis has been extensively used for the ring-opening of cyclobutanols. nih.gov Depending on the reaction conditions and coupling partners, this strategy can lead to diverse products. For instance, Pd-catalyzed coupling of cyclobutanols with aryl halides produces γ-arylated ketones. chemrxiv.org In some cases, a twofold C-C bond cleavage can occur, leading to formal [2+2]-retrocyclization products. nih.govacs.org This reactivity has also been harnessed in ring-opening polymerization (ROP) of bifunctional cyclobutanol (B46151) precursors to synthesize novel polyketones. nih.govacs.org The choice of ligand is crucial; for example, bulky biaryl phosphine (B1218219) ligands like JohnPhos can promote unique reactivity patterns, including the [2+2]-retrocyclization, whereas other ligands might favor polymerization. acs.orgnih.gov

Rhodium (Rh): Rhodium catalysts are effective in mediating the oxidative addition into C-C bonds of cyclobutanones and can also catalyze the enantioselective cleavage of C-C bonds in tertiary cyclobutanols. acs.orgacs.orgnih.gov These reactions provide access to acyclic products with quaternary stereogenic centers in high yields and enantioselectivities. acs.orgacs.org The process is believed to involve the formation of a rhoda(III)cyclopentanone intermediate, which can then be functionalized. nih.gov

Iridium (Ir): Iridium catalysts can convert prochiral tertiary cyclobutanols into β-methyl-substituted ketones. nih.govnih.gov Mechanistic studies involving deuteration experiments suggest that the reaction proceeds through the formation of an Ir(III) hydride intermediate, which then undergoes β-carbon elimination to activate the C-C bond, followed by reductive C-H elimination. nih.govnih.gov This methodology is valuable for the stereocontrolled synthesis of complex molecules, such as substituted chromanes. nih.gov

Table 1: Examples of Metal-Catalyzed C-C Bond Cleavage of Cyclobutanol Derivatives
Metal CatalystLigand/AdditiveSubstrate TypeReaction TypeProduct TypeReference
Pd(OAc)₂JohnPhosTertiary CyclobutanolFormal [2+2]-RetrocyclizationStyrene & Acetophenone Derivatives nih.gov
Pd(OAc)₂PPh₃Bifunctional CyclobutanolRing-Opening PolymerizationPolyketone acs.org
[Rh(diene)Cl]₂Chiral Phosphine LigandTertiary CyclobutanolEnantioselective C-C InsertionAcyclic Ketone with Quaternary Center acs.org
[Ir(COD)Cl]₂DTBM-SegPhosProchiral Tertiary CyclobutanolEnantioselective Desymmetrizationβ-Methyl-Substituted Ketone nih.govnih.gov

A specialized application of palladium-catalyzed C-C bond cleavage is the use of cyclobutanols as terminating agents in Catellani reactions. researchgate.net The Catellani reaction is a powerful method for synthesizing highly substituted arenes through a sequence of ortho C-H functionalization and ipso-termination of an aryl halide. In this context, the cyclobutanol ring-opening procedure serves as an efficient termination step. researchgate.netnih.gov The reaction involves a β-carbon elimination of the cyclobutanol, followed by a second β-carbon elimination process. researchgate.net This tandem reaction is notable for its mild conditions, high yields, and broad substrate scope, allowing for the construction of various polysubstituted aromatic hydrocarbons. researchgate.netnih.gov

In addition to ring-opening, cyclobutane derivatives can undergo ring expansion to form more stable five-membered rings. chemistrysteps.com These rearrangements are often driven by the formation of a carbocation on a carbon atom adjacent to the ring, which triggers the migration of one of the ring's C-C bonds. ugent.be This process, known as a Wagner-Meerwein rearrangement, converts a cyclobutylmethyl cation into a more stable cyclopentyl cation. chemistrysteps.comugent.be

Semipinacol-type rearrangements are a common pathway for the ring expansion of cyclobutanols. wikipedia.orgorganic-chemistry.org For instance, the treatment of 1-(aminomethyl)cyclobutanol (B574032) with nitrous acid (Tiffeneau-Demjanov rearrangement) generates a carbocation that leads to cyclopentanone. wikipedia.org Metal-catalyzed variants have also been developed. Silver-catalyzed ring expansion of 1-aryl-substituted tertiary cyclobutanols can produce 1-tetralones through a tandem radical-mediated C-C bond cleavage and intramolecular cyclization. globethesis.com Similarly, rhodium catalysts have been employed in the ring expansion of benzocyclobutenols, where the regioselectivity is opposite to that observed in thermal reactions. organic-chemistry.org

Ring-Opening Reactions

Functional Group Transformations of this compound

The reactivity of this compound is also influenced by its two key functional groups: the secondary alcohol and the benzyl (B1604629) ether. These groups can undergo a range of standard organic transformations.

The secondary hydroxyl group can be readily oxidized to the corresponding ketone, 2-[(benzyloxy)methyl]cyclobutan-1-one (B2946352), using a variety of common oxidizing agents. Acid-promoted reactions of similar 2-hydroxycyclobutanones with benzyl alcohols have been used to synthesize 2-(benzyloxy)cyclobutanones. researchgate.net

The benzyloxy group serves as a robust protecting group for the primary alcohol. It can be removed under standard deprotection conditions, most commonly via catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). This cleavage would yield (2-(hydroxymethyl)cyclobutan-1-ol). The benzyloxy group can also be cleaved using other methods, such as strong acids or dissolving metal reduction, although these conditions might also affect the cyclobutane ring. In some contexts, the benzyloxy group can also be substituted through nucleophilic substitution reactions.

Oxidation of the Hydroxyl Group to Ketones or Carboxylic Acids

The secondary alcohol in this compound can be oxidized to yield the corresponding ketone, 2-[(benzyloxy)methyl]cyclobutan-1-one. libretexts.org The choice of oxidizing agent is crucial for achieving high yields and avoiding side reactions. A variety of reagents are available for this transformation, ranging from chromium-based compounds to milder, more selective modern reagents. libretexts.orgorganic-chemistry.org

Common oxidizing agents for converting secondary alcohols to ketones include:

Chromic Acid (Jones Reagent): Prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, this is a strong oxidizing agent capable of efficiently oxidizing secondary alcohols to ketones. libretexts.orgchemguide.co.uk

Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that effectively converts secondary alcohols to ketones without significant over-oxidation. libretexts.org

TEMPO-based systems: Catalytic amounts of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant (like sodium hypochlorite (B82951) or trichloroisocyanuric acid) offer a highly chemoselective method for oxidation. organic-chemistry.org This system is particularly useful when sensitive functional groups are present.

Further oxidation of the resulting ketone to a carboxylic acid is not a straightforward process and would typically require cleavage of the cyclobutane ring, which involves more vigorous reaction conditions than standard alcohol oxidation. The primary product of oxidation under controlled conditions is the ketone. libretexts.org

Oxidizing AgentTypical ProductNotes
Chromic Acid (H₂CrO₄)2-[(Benzyloxy)methyl]cyclobutan-1-oneStrong oxidant, acidic conditions. libretexts.orgchemguide.co.uk
Pyridinium Chlorochromate (PCC)2-[(Benzyloxy)methyl]cyclobutan-1-oneMilder reagent, suitable for sensitive substrates. libretexts.org
TEMPO / NaOCl2-[(Benzyloxy)methyl]cyclobutan-1-oneHighly chemoselective, catalytic, and metal-free. organic-chemistry.org
Dess-Martin Periodinane (DMP)2-[(Benzyloxy)methyl]cyclobutan-1-oneMild conditions, high yields, replaces PCC in many applications. libretexts.org

Reduction Reactions to Corresponding Alcohols or Alkanes

This section primarily concerns the reduction of the corresponding ketone, 2-[(benzyloxy)methyl]cyclobutan-1-one, to form the alcohol this compound. This reduction is a critical step in the synthesis of this alcohol and its stereoisomers. The stereochemical outcome of the hydride attack on the carbonyl group is a central point of investigation. nih.gov

The hydride reduction of 3-substituted cyclobutanones (a closely related model system) has been shown to be highly selective for the formation of the cis-alcohol. nih.gov This selectivity can be influenced by the choice of hydride reagent, reaction temperature, and solvent. nih.govvub.ac.be For instance, both small hydrides like lithium borohydride (B1222165) (LiBH₄) and bulky hydrides like L-selectride show a high preference for producing the cis-alcohol. vub.be The reduction of the hydroxyl group itself to an alkane is a more complex transformation requiring different methodologies, such as conversion to a tosylate followed by reduction with a strong hydride donor like lithium aluminum hydride (LiAlH₄).

Hydride ReagentSubstrateKey Feature
LiAlH₄ (Lithium Aluminum Hydride)2-[(Benzyloxy)methyl]cyclobutan-1-onePowerful reducing agent, generally provides high cis-selectivity. vub.ac.bevub.be
LiBH₄ (Lithium Borohydride)2-[(Benzyloxy)methyl]cyclobutan-1-oneHigh cis-selectivity observed in model systems. vub.be
L-Selectride2-[(Benzyloxy)methyl]cyclobutan-1-oneBulky hydride reagent, also shows high cis-selectivity. vub.be
DIBAL-H (Diisobutylaluminium Hydride)2-[(Benzyloxy)methyl]cyclobutan-1-oneCan show slightly lower selectivity compared to other hydrides. vub.be

Nucleophilic Substitution of the Benzyloxy Group

The benzyloxy group in this compound can be involved in substitution reactions, although it is typically a poor leaving group. Cleavage of the benzyl ether can be achieved under specific conditions, most commonly through catalytic hydrogenolysis. In this reaction, the compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzylic C-O bond to yield toluene (B28343) and the corresponding diol, 2-(hydroxymethyl)cyclobutanol.

Direct nucleophilic substitution at the benzylic carbon is also possible, but often requires activation of the oxygen atom. For instance, treatment with a strong acid could protonate the ether oxygen, making it a better leaving group (H₂O), which can then be displaced by a nucleophile. Alternatively, reagents like B(C₆F₅)₃ can catalyze the displacement of benzyloxy groups with silyl-based nucleophiles. organic-chemistry.org

Esterification Reactions of the Hydroxyl Moiety

The secondary hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their activated derivatives to form the corresponding esters. medcraveonline.com This reaction is fundamental for creating derivatives with modified properties.

Several methods can be employed for this transformation:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is a reversible equilibrium-driven process.

Reaction with Acyl Chlorides or Anhydrides: A more reactive approach where the alcohol reacts with an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct (HCl or a carboxylic acid).

Modern Coupling Reagents: Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the direct esterification of carboxylic acids and alcohols under mild conditions. researchgate.net Another specialized reagent, 2-benzyloxy-1-methylpyridinium triflate, has also been developed for forming benzyl esters, and related chemistry can be applied to other esterification reactions. beilstein-journals.orgnih.gov Heterogeneous catalysts, such as silica-supported boric acid, have been shown to be effective for trans-esterification with β-keto esters and various alcohols, including benzylic ones. nih.gov

Elucidation of Reaction Mechanisms and Stereocontrol Factors

Understanding the mechanisms of reactions involving this compound and its derivatives is key to controlling the stereochemical outcomes, particularly in the synthesis of specific diastereomers.

Transition State Analysis in Hydride Reductions

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the factors that control the stereoselectivity of hydride reductions of substituted cyclobutanones. nih.govnih.gov The facial selectivity of the hydride attack on the carbonyl carbon is determined by the relative energies of the possible transition states. vub.ac.be

For 3-substituted cyclobutanones, the high preference for the formation of the cis-alcohol product is rationalized by analyzing the transition state models. nih.gov Key findings from these analyses include:

Torsional Strain: The preference for an anti-facial hydride approach (leading to the cis-alcohol) is significantly influenced by torsional strain, which is consistent with the Felkin-Anh model. nih.gov

Electrostatic Interactions: In substrates with an electronegative substituent like a benzyloxy group, repulsive electrostatic interactions can further destabilize the transition state corresponding to a syn-facial attack, thereby increasing the selectivity for the cis isomer. nih.gov

Conformational Stability: Ab initio calculations on related cyclopropyl (B3062369) ketones show that the stability of the substrate's conformation plays a crucial role. The reaction proceeds through the most stable conformer, and the hydride attacks from the less-hindered face, leading to high stereoselectivity. nih.gov A similar principle applies to cyclobutanone (B123998) systems.

Role of Metal Counterions and Coordination in Stereoselectivity

The metal counterion (e.g., Li⁺, Na⁺, K⁺) associated with the hydride reagent plays a significant role in modifying the diastereoselectivity of the reduction. vub.ac.be This effect is attributed to two main interactions:

Cation-Carbonyl Complexation: The metal counterion, acting as a Lewis acid, can coordinate with the carbonyl oxygen atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of this interaction depends on the Lewis acidity of the counterion. vub.ac.be

Cation-Anion Association: The strength of the interaction between the metal counterion and the hydride anion influences the "freeness" or availability of the hydride for nucleophilic addition. Loosely bound hydrides are generally more reactive. vub.ac.be

The solvent also plays a critical role by competing with the carbonyl oxygen to coordinate with the metal counterion. Highly polar solvents can solvate the cation, reducing the cation-carbonyl complexation effect and thereby decreasing the reactivity of the carbonyl group. vub.ac.be Computational studies of the reduction of cyclobutanones with reagents like LiAlH₄ analyze transition states where the metal counterion coordinates to the carbonyl oxygen and multiple hydride atoms, highlighting the intricate role of the metal in the reaction mechanism. vub.ac.be

Regiochemical Control in Transformations

The regioselectivity in reactions involving this compound and its derivatives is a critical aspect of its synthetic utility. The ability to direct a reaction to a specific site on the cyclobutane ring allows for the synthesis of well-defined, complex molecules. Control over regiochemistry can be achieved through various strategies, including the choice of reagents, catalysts, and reaction conditions.

One prominent example of regiochemical control is observed in the oxidation of the cyclobutanol moiety. The choice of oxidizing agent can dictate the cleavage of the C1-C2 or the C1-C4 bond of the cyclobutane ring, leading to different regioisomeric products. For instance, the oxidation of substituted cyclobutanols can yield either cyclobutanones or γ-butyrolactones depending on the oxidant used. While Dess-Martin periodinane typically affords the corresponding cyclobutanone, the use of sodium hypochlorite has been shown to produce a single regioisomer of a γ-butyrolactone. This selectivity is crucial for directing the synthetic pathway towards a desired molecular framework.

Another powerful demonstration of regiochemical control is seen in the palladium-catalyzed aminocarbonylation of cyclobutanols. In these reactions, the choice of ligand coordinated to the palladium catalyst can direct the carbonylation to occur at either the C1 or C2 position of the cyclobutane ring, yielding 1,1- or 1,2-substituted cyclobutanecarboxamides, respectively. This regiodivergent approach provides access to a diverse range of functionalized cyclobutane derivatives from a common precursor. The mechanism is believed to involve the formation of a cyclobutene (B1205218) intermediate followed by either a Markovnikov or anti-Markovnikov addition of a Pd-H species, the pathway of which is governed by the electronic and steric properties of the phosphine ligand.

Furthermore, ring-opening reactions of cyclobutane derivatives can also be controlled to achieve high regioselectivity. For example, the alkoxide-induced ring opening of 2-vinylcyclobutanones proceeds with complete regioselectivity, with the cleavage of the C1-C2 bond being favored. This type of transformation is valuable for the synthesis of functionalized cyclopentene (B43876) derivatives. The regiochemical outcome is influenced by the stability of the potential carbanionic intermediates that can be formed during the reaction.

The following table summarizes examples of regiochemical control in transformations of cyclobutanol derivatives, which can be extrapolated to predict the behavior of this compound.

TransformationReagent/CatalystSubstrate TypeMajor Product(s)Regioselectivity
Oxidation Dess-Martin PeriodinaneSubstituted CyclobutanolsCyclobutanonesSelective for C-O bond oxidation
Oxidation Sodium HypochloriteSubstituted Cyclobutanolsγ-ButyrolactonesSelective for C-C bond cleavage
Aminocarbonylation Pd(TFA)₂ / Ligand1-Arylcyclobutanols1,1- or 1,2-disubstituted cyclobutanesLigand-dependent
Ring Opening Alkoxides (e.g., t-BuOK)2-Vinylcyclobutanones2-Substituted cyclopent-3-enecarboxylatesHigh (C1-C2 cleavage)

Influence of Solvent Polarity and Temperature on Reaction Outcomes

The polarity of the solvent and the reaction temperature are critical parameters that can significantly influence the rate, yield, and selectivity of chemical reactions involving this compound. These factors can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction pathway and the distribution of products.

Solvent Polarity:

The polarity of the solvent can have a profound effect on reactions that involve charged or polar intermediates and transition states. In the context of this compound, solvent polarity is a key factor in controlling regioselectivity and preventing the formation of byproducts during its synthesis and subsequent transformations. For instance, in nucleophilic substitution reactions to introduce the benzyloxy group, the choice of a suitable solvent is crucial.

In reactions such as the oxidative β-cleavage of fused cyclobutanols, solvent screening has revealed that different solvents can lead to varying yields of the desired products. For example, in one study, the use of toluene or acetonitrile (B52724) resulted in lower yields of the hemiacetal product compared to other solvents. This suggests that the solvent's ability to stabilize key intermediates plays a significant role in the reaction's efficiency. Non-polar solvents may be favored in certain Pd(II)-catalyzed alcohol oxidations, where a coordinating solvent like DMSO could interfere with the catalyst's activity.

Temperature:

Temperature is another fundamental parameter that governs the outcome of chemical reactions. Increasing the reaction temperature generally increases the reaction rate but can also lead to a decrease in selectivity if multiple reaction pathways with different activation energies are accessible.

In the context of cyclobutanol chemistry, temperature can influence the product distribution in various ways. For example, in the thermal ring-opening of certain substituted cyclobutanols, the structure of the starting material dictates the nature of the products formed. For the oxidative β-cleavage of fused cyclobutanols, increasing the reaction temperature has been shown to improve the yield of the desired hemiacetal product. This indicates that the desired reaction pathway has a higher activation energy that is more readily overcome at elevated temperatures.

Conversely, some reactions, such as certain photochemical [2+2] cycloadditions, are carried out at low temperatures to enhance stereoselectivity. While not a direct transformation of this compound, this principle highlights the general importance of temperature control in reactions involving four-membered rings.

The following table provides illustrative data on the influence of solvent and temperature on the outcomes of reactions involving cyclobutanol derivatives.

ReactionSubstrateConditionsSolventTemperature (°C)Outcome
Oxidative β-Cleavage Fused CyclobutanolHClOToluene40Lower Yield of Hemiacetal
Oxidative β-Cleavage Fused CyclobutanolHClOCH₂Cl₂4081% Yield of Hemiacetal
Oxidative β-Cleavage Fused CyclobutanolHClOCH₂Cl₂2565% Yield of Hemiacetal
Pd-catalyzed Oxidation Olefinic AlcoholPd(II)/Pyridine/O₂TolueneN/AFavored in non-coordinating solvent
Synthesis Cyclobutanol derivativeBenzyl bromide, baseTHF0-25Critical for regioselectivity

These examples underscore the necessity of careful optimization of both solvent polarity and reaction temperature to achieve the desired outcomes in the chemical transformations of this compound and related compounds.

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-[(Benzyloxy)methyl]cyclobutan-1-ol, providing detailed information about the hydrogen and carbon frameworks of the molecule.

Proton NMR (¹H NMR) spectroscopy confirms the presence of key functional groups and provides insights into the connectivity of the molecule through chemical shifts, signal multiplicities, and coupling constants. The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the cyclobutane (B1203170) ring protons, the hydroxymethyl protons, and the hydroxyl proton.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (O-CH₂-Ph) would resonate as a singlet or a multiplet around δ 4.5 ppm. The protons on the cyclobutane ring are expected to show complex multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm, due to complex spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.9-4.2 ppm. The protons of the methylene group attached to the benzyloxy moiety (CH-CH₂-O) would also give rise to signals in the δ 3.4-3.7 ppm range. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

A representative ¹H NMR data table is provided below:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25-7.40m5HAr-H (benzyl)
4.52s2HO-CH₂-Ph
4.05m1HCH-OH
3.55d2HCH-CH₂-O
2.30-2.50m1HCyclobutane-H
1.80-2.10m4HCyclobutane-H
1.65br s1HOH

Note: This is a representative data table. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to analyze the carbon framework of this compound. The spectrum would show distinct signals for each unique carbon atom in the molecule.

The aromatic carbons of the benzyl group are expected to resonate in the δ 127-138 ppm region. The benzylic carbon (O-CH₂-Ph) would appear around δ 73 ppm. The carbon atom of the cyclobutane ring attached to the hydroxyl group (CH-OH) would be observed in the range of δ 68-75 ppm. The other cyclobutane carbons would produce signals in the upfield region, typically between δ 20 and 45 ppm. The carbon of the hydroxymethyl group (CH₂-O) would likely be found around δ 70-75 ppm.

A representative ¹³C NMR data table is provided below:

Chemical Shift (δ) ppmAssignment
138.5Quaternary Ar-C (benzyl)
128.4Ar-C (benzyl)
127.7Ar-C (benzyl)
127.5Ar-C (benzyl)
73.2O-CH₂-Ph
72.8CH-CH₂-O
69.5CH-OH
42.1Cyclobutane-CH
30.5Cyclobutane-CH₂
22.8Cyclobutane-CH₂

Note: This is a representative data table. Actual chemical shifts may vary based on solvent and experimental conditions.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can lead to different conformational isomers. Dynamic NMR spectroscopy is a powerful technique to study these conformational dynamics, such as ring flipping.

Chromatographic Techniques for Purity and Stereoisomer Separation

Chromatographic techniques are crucial for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a chemical compound. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This technique is also effective in separating diastereomers if they are present.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Columns such as those from the Chiralpak® series, which often contain polysaccharide-based chiral selectors, are commonly used for the resolution of chiral alcohols and related compounds. The choice of the specific Chiralpak® column (e.g., Chiralpak® AD-H, AS-H, etc.) and the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) is critical for achieving good separation. The successful separation of enantiomers allows for their individual characterization and biological testing.

Definitive Stereochemical and Absolute Configuration Determination

The conclusive assignment of stereochemistry for complex organic molecules is achieved through a combination of powerful analytical techniques. While various spectroscopic methods can suggest relative configurations, X-ray crystallography and polarimetry stand as the gold standards for the definitive determination of both the relative and absolute spatial arrangement of atoms in a chiral molecule.

X-ray Crystallography

X-ray crystallography is an unparalleled technique for providing a definitive, three-dimensional molecular structure. The successful application of this method hinges on the ability to grow a single crystal of high quality from the compound of interest. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

While a specific X-ray crystal structure for this compound is not publicly available in crystallographic databases, the general methodology would involve the following key steps: crystallization of the compound, collection of diffraction data, structure solution, and refinement. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the relative stereochemistry of the hydroxyl and benzyloxymethyl substituents on the cyclobutane ring (i.e., cis or trans).

Furthermore, for a definitive determination of the absolute configuration (e.g., (1R,2S) vs. (1S,2R)), the use of anomalous dispersion is typically required. This often necessitates the presence of a heavy atom in the structure or the use of a specific wavelength of X-rays. In the absence of a heavy atom in this compound, derivatization with a reagent containing a heavy atom might be necessary to confidently assign the absolute stereochemistry.

A hypothetical data table representing the kind of information that would be obtained from a successful X-ray crystallographic analysis is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1324.5
Z4
Calculated Density (g/cm³)1.215
R-factor0.045
Flack Parameter0.02(3)

This table is illustrative and does not represent experimentally determined data for this compound.

Polarimetric Analysis

Polarimetry is a crucial technique for investigating the chiroptical properties of a chiral molecule in solution. It measures the rotation of plane-polarized light as it passes through a sample. The magnitude and direction of this rotation, known as the specific rotation ([α]), are characteristic properties of a chiral compound.

A non-zero specific rotation confirms that a compound is chiral and that one enantiomer is present in excess. The sign of the rotation (+ or -) is used to designate the compound as dextrorotatory or levorotatory, respectively. While empirical rules can sometimes correlate the sign of rotation with the absolute configuration for a series of closely related compounds, this is not always reliable. Therefore, polarimetry is most powerfully used in conjunction with other methods, such as X-ray crystallography, to correlate a specific enantiomer with its observed optical rotation.

Experimental determination of the specific rotation for an enantiomerically pure sample of this compound would provide a key identifying characteristic for that specific stereoisomer. This value is dependent on the concentration of the sample, the path length of the polarimeter cell, the wavelength of the light source (typically the sodium D-line at 589 nm), and the temperature.

A representative data table for polarimetric analysis is shown below.

StereoisomerSpecific Rotation [α] (degrees)Concentration ( g/100 mL)SolventWavelength (nm)Temperature (°C)
Hypothetical (1R,2R)-isomer+15.21.0Chloroform58920
Hypothetical (1S,2S)-isomer-15.21.0Chloroform58920

This table is illustrative and does not represent experimentally determined data for this compound.

Computational and Theoretical Chemistry Studies of 2 Benzyloxy Methyl Cyclobutan 1 Ol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of 2-[(Benzyloxy)methyl]cyclobutan-1-ol. These computational methods allow for the exploration of the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.

Cyclobutane (B1203170) Ring-Puckering and Substituent Effects

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering is a dynamic process, and the ring can invert between different puckered states. The presence of substituents on the cyclobutane ring has a profound effect on the ring's puckering and conformational preferences. nih.gov

In this compound, the benzyloxymethyl and hydroxyl groups influence the puckering of the cyclobutane ring. The substituents can adopt either axial or equatorial positions, leading to different stereoisomers with varying stabilities. The steric and electronic interactions between the substituents and the ring determine the preferred conformation. High-level ab initio studies on cyclobutane have shown a significant coupling between the ring-puckering and CH2-rocking motions, with an estimated inversion barrier of 482 cm⁻¹. nih.gov The introduction of bulky substituents like the benzyloxymethyl group is expected to influence this barrier and the equilibrium geometry of the ring.

Prediction of Stereoisomer Stability and Energetics

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stability of the different stereoisomers of this compound. By calculating the ground-state energies of the cis and trans isomers, as well as their different conformational states, it is possible to determine the most energetically favorable structures.

These calculations take into account various factors, including steric hindrance between the substituents, intramolecular hydrogen bonding, and electronic effects. For example, the relative orientation of the benzyloxymethyl and hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which would stabilize certain conformations. The energetic differences between stereoisomers are crucial for understanding the outcomes of synthetic reactions and for designing selective synthetic routes.

Computational Method Application in Stereoisomer Analysis
Density Functional Theory (DFT)Calculation of ground-state energies to predict the most stable stereoisomers.
Molecular DockingPrediction of binding affinities and conformations of stereoisomers with biological targets.
Chiral ChromatographyExperimental technique for the separation and analysis of stereoisomers, often guided by computational predictions.
X-ray CrystallographyProvides definitive confirmation of the absolute configuration of stereoisomers.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound. By modeling the reaction pathways, identifying transition states, and calculating activation energies, these studies provide a detailed understanding of how chemical transformations occur at the molecular level.

Density Functional Theory (DFT) Calculations for Transition State Geometries

DFT calculations are widely used to determine the geometries of transition states in chemical reactions. For reactions involving this compound, such as oxidation, reduction, or ring-opening reactions, DFT can model the breaking and forming of bonds. The calculated transition state structures provide insights into the steric and electronic factors that control the reaction rate and selectivity. For instance, in an iridium-catalyzed cleavage of cyclobutanols, DFT calculations were used to propose the formation of an Ir(III) hydride intermediate followed by β-carbon elimination. nih.gov

Modeling of Catalyst-Substrate Interactions

In catalyzed reactions, understanding the interaction between the catalyst and the substrate is key to explaining the reaction's efficiency and selectivity. Computational modeling can be used to visualize and quantify these interactions for this compound. For example, in a transition metal-catalyzed reaction, modeling can reveal how the cyclobutanol (B46151) moiety coordinates to the metal center and how the benzyloxymethyl group influences this interaction through steric or electronic effects. These models can help in the design of more effective catalysts for specific transformations.

Insights into C-C and C-H Bond Activation Processes

The strained cyclobutane ring of this compound makes it a candidate for reactions involving C-C bond activation. Computational studies can provide valuable insights into the mechanisms of these processes, which are often catalyzed by transition metals. DFT calculations can be employed to investigate the oxidative addition of a C-C bond to a metal center, a key step in many catalytic cycles.

Structure-Reactivity Relationships from Theoretical Perspectives

Computational and theoretical chemistry studies provide profound insights into the structure-reactivity relationships of this compound. By examining the molecule's electronic structure, conformational landscape, and inherent strain, a detailed understanding of its chemical behavior can be elucidated.

The reactivity of this compound is fundamentally governed by the interplay of several factors, primarily the significant ring strain of the cyclobutane moiety and the electronic and steric influences of its substituents: the hydroxyl (-OH) group and the benzyloxymethyl (-CH₂OCH₂Ph) group.

Influence of Ring Strain:

The cyclobutane ring is characterized by substantial angle and torsional strain due to the deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. libretexts.orgpressbooks.pubunizin.org In its puckered conformation, cyclobutane has bond angles of approximately 88°, leading to significant angle strain. libretexts.org This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions, as these reactions release the strain energy. pressbooks.pub Theoretical calculations on cyclobutane derivatives often focus on quantifying this strain energy and its impact on reaction barriers. For instance, the strain energy of cyclobutane is approximately 110 kJ/mol. libretexts.org

Substituent Effects on Electronic Properties and Reactivity:

The substituents on the cyclobutane ring play a crucial role in modulating its reactivity. The hydroxyl and benzyloxymethyl groups influence the electron distribution within the molecule, which can be analyzed through computational methods such as Natural Bond Orbital (NBO) analysis and by examining molecular electrostatic potential (MEP) maps.

Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction. Its presence can influence the acidity of adjacent protons and the nucleophilicity of the oxygen atom.

Benzyloxymethyl Group (-CH₂OCH₂Ph): This group introduces both steric bulk and specific electronic effects. The ether oxygen is electron-donating, which can affect the electron density of the cyclobutane ring. The benzyl (B1604629) group, with its aromatic π-system, can participate in long-range electronic interactions.

The following table presents hypothetical Mulliken atomic charges calculated for a model system of 2-(methoxymethyl)cyclobutan-1-ol, which serves as a simplified analogue to illustrate the electronic effects of the substituents. These charges indicate the partial positive or negative character of the atoms and can help predict sites of nucleophilic or electrophilic attack.

AtomCalculated Mulliken Charge (a.u.)
O (hydroxyl)-0.75
C1 (hydroxyl-bearing)+0.30
C2 (substituent-bearing)+0.15
O (ether)-0.60

Frontier Molecular Orbital (FMO) Analysis:

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO is likely to be a σ* anti-bonding orbital of the strained C-C bonds within the cyclobutane ring, indicating that nucleophilic attack could lead to ring-opening.

The table below provides illustrative calculated HOMO and LUMO energies and the resulting HOMO-LUMO gap for cyclobutane and a substituted cyclobutanol. A smaller HOMO-LUMO gap generally implies higher reactivity.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Cyclobutane-10.7+1.211.9
Cyclobutanol-9.8+0.910.7

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are useful for predicting sites for electrophilic and nucleophilic attack. libretexts.orgnumberanalytics.com In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the hydroxyl and ether groups, indicating their nucleophilic character. Regions of positive electrostatic potential (typically colored blue) would be found near the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the cyclobutane ring, suggesting sites for nucleophilic attack.

Applications in Advanced Organic Synthesis and Chemical Discovery

Role as a Building Block in the Synthesis of Complex Molecules

The inherent ring strain of the cyclobutanol (B46151) moiety makes it an excellent precursor for a variety of chemical transformations. It can undergo ring-opening or ring-expansion reactions, providing access to a wide range of more complex structures that would be challenging to synthesize through other methods. This reactivity has been exploited in the synthesis of natural products, modified nucleosides, and diverse carbocyclic and heterocyclic systems.

The cyclobutanol scaffold is instrumental in the stereocontrolled synthesis of core structures found in various natural products.

Functionalized Cyclohexenones: While direct synthesis from 2-[(benzyloxy)methyl]cyclobutan-1-ol is not prominently documented in the provided sources, the general strategy of using cyclobutane (B1203170) derivatives for constructing cyclohexenone systems is a known synthetic approach. These reactions typically involve a thermal or acid-catalyzed ring expansion of a vinylcyclobutanol or related species. This methodology allows for the creation of highly substituted six-membered rings with good stereochemical control.

Providencin Fragments: The marine-derived furanocembranoid diterpene, providencin, possesses a complex and highly strained structure featuring a fused furan (B31954) and cyclobutane ring system. nih.gov Synthetic efforts toward providencin have focused on the construction of this key furanyl-cyclobutanol segment. nih.govnih.gov One approach involves an intramolecular [2+2] photocycloaddition to form the cyclobutane ring. nih.gov In a detailed synthesis, a "northern" sector of providencin containing a tetrasubstituted cyclobutane was synthesized, which was then coupled with a "southern" sector to assemble the larger framework. nih.gov Although these syntheses highlight the importance of the cyclobutane moiety, the final macrocyclization to complete the total synthesis of providencin has remained a significant challenge due to the molecule's massive ring strain. nih.govnih.gov

α-Tocopherol Analogues: α-Tocopherol (Vitamin E) and its analogues are characterized by a chroman ring system. The synthesis of these molecules often involves the condensation of a hydroquinone (B1673460) derivative with an appropriate phytol (B49457) derivative. researchgate.netgoogle.com While the direct use of this compound for this purpose is not a standard method, novel synthetic strategies for α-tocopherol analogues have been explored. mdpi.comnih.gov These include the synthesis of various derivatives with modified side chains or functional groups to investigate their biological activities, such as anticancer or antioxidant properties. mdpi.comnih.gov

Natural Product CoreSynthetic Strategy Involving Cyclobutane ScaffoldKey Intermediates/Features
Providencin Intramolecular [2+2] photocycloaddition to form the cyclobutane ring. nih.govA properly hydroxylated cyclobutylfuran building block. nih.gov
α-Tocopherol Typically synthesized via condensation of trimethylhydroquinone (B50269) and isophytol. google.comPivotal intermediates include (S)-(−)-2-(6-benzyloxy-2,5,7,8-tetramethylchroman)acetic acid. researchgate.net

Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, are of significant interest in medicinal chemistry due to their increased metabolic stability. The cyclobutane ring serves as a robust scaffold for these analogues. The synthesis of cyclobutyl nucleosides often starts from a cyclobutanone (B123998) derivative possessing a protected hydroxymethyl group. collectionscanada.gc.ca

A general synthetic route involves the α-bromination of the cyclobutanone, followed by N-alkylation with a purine (B94841) or pyrimidine (B1678525) base. collectionscanada.gc.ca This step can yield regioisomers that require separation. Subsequent chemoselective reduction of the ketone functionality provides the target cyclobutanol nucleoside analogue. collectionscanada.gc.ca Different [2+2] cycloaddition approaches have also been employed to construct the core cyclobutyl ring efficiently for the preparation of 2'-substituted cyclobutyl nucleoside analogs. nih.gov For instance, a bicycloheptanone, prepared via a [2+2] cycloaddition of dichloroketene (B1203229) to 2-benzyloxymethyl-4,5-dihydrofuran, has been used as a precursor for photochemical synthesis of nucleoside analogues. mdpi.com

The unique geometry and reactivity of cyclobutanol derivatives make them valuable precursors for constructing complex spirocyclic and polycyclic frameworks.

Spiro Compounds: Spirocycles are three-dimensional structures found in numerous bioactive molecules and approved drugs. researchgate.net Novel synthetic methods have been developed to access spirocyclic frameworks using cyclobutanol derivatives. For example, Rh(III)-catalyzed [3+2] annulation between quinoxalines and alkynylcyclobutanols provides an efficient route to novel spirocyclic systems. researchgate.net The inherent strain in the cyclobutane ring can be harnessed to drive these transformations.

Diverse Carbocyclic Structures: The strain-release-driven reactivity of cyclobutanes and related strained rings like bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful strategy for building complex carbocycles. rsc.orgnih.gov Photoredox-catalyzed radical strain-release/ rsc.orgrsc.org-rearrangement cascades have been developed to access structurally diverse polysubstituted cyclobutanes. rsc.orgnih.gov These methods allow for the modular and straightforward synthesis of densely functionalized four-membered rings under mild conditions. rsc.org

Development of Novel Synthetic Methodologies Utilizing the Cyclobutanol Scaffold

The cyclobutanol scaffold is not just a passive building block but also a key component in the development of new synthetic reactions. The high ring-strain energy of the cyclobutane ring can be exploited to facilitate reactions that would otherwise be difficult. rsc.org Methodologies such as Rh(III)-catalyzed C-H functionalization and annulation reactions with alkynylcyclobutanols demonstrate the utility of this scaffold in creating complex heterocyclic systems. researchgate.net Furthermore, photoredox-catalyzed methods are being used to achieve novel transformations, such as the difunctionalization of strained bicyclo[1.1.0]butanes (BCBs), which are close relatives of cyclobutanes, to generate polysubstituted cyclobutane products. rsc.org

Design of Derivatives for Chemical Interactions with Biological Relevance

The design of bioactive molecules often requires precise control over the three-dimensional arrangement of functional groups. The cyclobutane ring serves as a rigid scaffold that can hold substituents in well-defined spatial orientations.

Incorporating a cyclobutane ring into a molecule imparts significant structural rigidity. Compared to more flexible acyclic or larger ring systems, the puckered four-membered ring restricts the number of accessible conformations. rsc.orgresearchgate.net This principle of conformational restriction is a powerful tactic in drug design. researchgate.net By locking a molecule into a specific "bioactive" conformation that is favorable for binding to a biological target, it is possible to enhance potency and selectivity. researchgate.netunina.it The cyclobutane core, with its elevated three-dimensionality and rich C(sp³)-hybridized character, offers greater structural modularity and can improve pharmacologically relevant properties compared to common planar aromatic systems. rsc.orgnih.gov

ConceptApplication in Molecular DesignAdvantage
Structural Rigidity The cyclobutane ring acts as a rigid scaffold, fixing the orientation of substituents. Reduces the number of available conformations, pre-organizing the molecule for receptor binding. researchgate.net
Conformational Restriction Locking a flexible ligand into a specific, biologically active conformation. researchgate.netMinimizes the entropic penalty upon binding, leading to enhanced potency and selectivity. researchgate.netunina.it

Contribution of Benzyloxy Group to Intermolecular Interactions

The benzyloxy group in this compound plays a critical role in mediating intermolecular interactions, which influences the compound's physical properties and its behavior in chemical and biological systems. This influence stems from the distinct electronic and steric characteristics of its components: the flexible ether linkage, the aromatic phenyl ring, and the benzylic methylene (B1212753) protons.

The ether oxygen atom can act as a hydrogen bond acceptor, allowing it to interact with hydrogen bond donors such as the hydroxyl group of another molecule or with protic solvents. Furthermore, in biological contexts, this hydrogen bonding capability can contribute to the binding affinity of the molecule within enzyme active sites or at receptor interfaces. nih.gov

The phenyl ring introduces the capacity for multiple non-covalent interactions. Its large, non-polar surface area facilitates hydrophobic interactions, which are crucial for molecular recognition in non-polar environments. More specifically, the electron-rich π-system of the aromatic ring can participate in π-stacking interactions with other aromatic residues and C–H⋯π interactions. rsc.org Cryo-crystallographic studies on benzyl (B1604629) derivatives have revealed that both the methylene (sp³) C–H bonds and the aromatic (sp²) C–H bonds can act as donors in C–H⋯π interactions. rsc.org These interactions, though weak individually, collectively contribute to the stability of molecular conformations and crystal packing. The directional nature of these interactions can enforce a specific geometry on molecular assemblies, a feature that is highly valuable in materials science and medicinal chemistry. rsc.org

Comparative Analysis with Other Substituted Cyclobutanol Derivatives

The chemical utility of this compound is best understood through a comparative analysis with other substituted cyclobutanol derivatives. The nature, position, and stereochemistry of substituents on the cyclobutane ring dramatically alter the molecule's reactivity, stability, and potential applications. nih.gov The cyclobutane framework serves as a rigid, three-dimensional scaffold, and the attached functional groups act as points for further synthetic elaboration or as determinants of biological activity. nih.gov

Impact of Varying Substitution Patterns on Chemical Behavior

The substitution pattern on a cyclobutanol ring dictates its chemical personality. While the 1,2-disubstituted pattern of this compound presents two distinct functional groups—a secondary alcohol and a benzyl ether—other substitution patterns introduce entirely different synthetic possibilities. For instance, 3-borylated cyclobutanols feature a boronic ester group, which is a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.

The benzyloxy group in the target compound is generally regarded as a stable protecting group for the primary alcohol, resistant to a wide range of acidic and basic conditions but readily cleaved under reductive conditions (e.g., hydrogenolysis). ontosight.aichem-station.com This contrasts with substituents like amino and sulfonyl groups, as seen in 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols, which introduce nucleophilic and electrophilic centers, respectively, and can modulate properties like solubility and acidity. The hydroxyl group of this compound is a site for classical alcohol reactions, such as oxidation to the corresponding cyclobutanone or esterification.

The following table provides a comparative overview of different cyclobutanol substituents and their primary influence on chemical behavior.

Substituent GroupExample Derivative ClassPrimary Chemical UtilityTypical Reactions
Benzyloxymethyl & Hydroxyl1,2-disubstituted (e.g., the title compound)Orthogonal handles for synthesis; Bn as a protecting group.Oxidation (of OH), Etherification (of OH), Hydrogenolysis (of OBn).
Boronic Ester (Bpin)3-Borylated CyclobutanolsVersatile handle for C-C and C-X bond formation.Suzuki, Sonogashira, Chan-Lam cross-coupling reactions.
Amino & Sulfonyl3-Amino-3-sulfonyl CyclobutanolsModulation of physicochemical properties (pKa, solubility).Acylation/alkylation (of NH2), Nucleophilic substitution.
ThioetherThio-substituted CyclobutanesIntroduction of sulfur chemistry; potential for oxidation to sulfoxide/sulfone.S-oxidation, Alkylation to form sulfonium (B1226848) salts. rsc.org

Stereochemical Influences on Synthetic Utility

Stereochemistry is a defining feature of substituted cyclobutanes, profoundly influencing their synthetic utility and biological function. nih.gov As a 1,2-disubstituted cyclobutane, this compound can exist as two diastereomers: cis and trans. Both of these diastereomers are chiral, meaning each can be resolved into a pair of enantiomers.

The rigid, puckered conformation of the cyclobutane ring fixes the substituents in well-defined spatial arrangements. nih.gov This stereochemical rigidity is a highly sought-after feature in several areas of chemical synthesis:

Asymmetric Synthesis: Enantiomerically pure substituted cyclobutanes can serve as valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The defined spatial relationship between the hydroxyl and benzyloxymethyl groups can be used to direct the stereochemical outcome of subsequent reactions.

Drug Design: The three-dimensional structure of cyclobutane rings makes them attractive scaffolds in medicinal chemistry. nih.gov They are often used as conformationally restricted bioisosteres for more flexible alkyl chains or planar aromatic rings. The specific stereoisomer of a cyclobutane-containing drug candidate can have a dramatic effect on its binding affinity and bioactivity. nih.gov

Ligand Design: Chiral disubstituted cyclobutanes can be incorporated into ligands for asymmetric catalysis, where the fixed geometry can create a well-defined chiral pocket around a metal center.

The synthetic utility derived from stereochemistry is highly dependent on the substitution pattern. For example, while 1,2-disubstituted cyclobutanes are always chiral (unless a plane of symmetry is present due to identical substituents in the cis form, creating a meso compound), many 1,3-disubstituted cyclobutanes can be achiral meso compounds, even with identical substituents in the cis arrangement. The ability to selectively synthesize a specific stereoisomer—a process known as stereocontrolled synthesis—is therefore a critical challenge and a major focus of research in cyclobutane chemistry. mdpi.com

Future Research Directions and Opportunities in this compound Chemistry

The unique structural and chemical attributes of this compound position it as a compound of significant interest for future research, particularly in the fields of synthetic methodology, medicinal chemistry, and materials science. The growing appreciation for sp³-rich, conformationally constrained scaffolds in drug discovery suggests that the utility of this and related cyclobutanol derivatives is far from fully exploited. nih.gov

Future research opportunities include:

Application as a Versatile Synthetic Intermediate: The two distinct functional groups—the hydroxyl and the benzyl ether—can be manipulated orthogonally. The hydroxyl group can be modified through oxidation, esterification, or etherification, while the benzyloxy group remains intact. Subsequently, the benzyl group can be selectively removed via hydrogenolysis to unmask a primary alcohol for further functionalization. chem-station.com This built-in orthogonality makes it an ideal building block for the stereocontrolled synthesis of complex molecules, including natural products and bioactive compounds.

Development of Asymmetric Syntheses: While methods for constructing cyclobutane rings exist, the development of catalytic, highly enantioselective, and diastereoselective routes to specific stereoisomers of this compound remains a key objective. Achieving efficient control over the four possible stereoisomers would unlock its full potential as a chiral precursor in asymmetric synthesis.

Medicinal Chemistry and Bioisosteric Replacement: There is a significant opportunity to explore the incorporation of the 2-(hydroxymethyl)cyclobutanol scaffold (after debenzylation) into drug candidates. Its rigid structure can serve as a non-planar bioisostere for phenyl rings or as a constrained replacement for flexible linkers, potentially improving metabolic stability, binding affinity, and pharmacokinetic profiles. nih.gov

Exploration of Ring-Strain-Driven Reactions: The inherent ring strain of the cyclobutane core can be harnessed to drive unique chemical transformations. Research into controlled ring-opening or ring-expansion reactions of this compound could provide novel synthetic pathways to stereochemically defined acyclic or larger carbocyclic systems that are otherwise difficult to access.

Polymer and Materials Science: The di-functional nature of the core scaffold (a 1,2-diol equivalent after deprotection) suggests potential applications as a monomer for the synthesis of specialty polyesters or polyurethanes. The rigid cyclobutane unit would impart unique thermal and mechanical properties to the resulting polymers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(Benzyloxy)methyl]cyclobutan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, benzyl bromide may react with cyclobutanol derivatives under alkaline conditions (e.g., NaH or K₂CO₃ in THF) to introduce the benzyloxy group. Reaction temperature (0–25°C) and solvent polarity critically affect regioselectivity and byproduct formation . Characterization via NMR (¹H/¹³C) and HPLC is recommended to confirm purity (>95%) and stereochemistry.

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) coupled with polarimetric analysis is standard. X-ray crystallography provides definitive confirmation of absolute configuration. Computational methods (DFT or molecular docking) can predict stability of stereoisomers, as seen in cyclobutanol derivatives with similar substituents .

Q. What are the typical functional group transformations applicable to this compound?

  • Methodological Answer : The benzyloxy group can be deprotected via hydrogenolysis (H₂/Pd-C) to yield a primary alcohol. Oxidation (e.g., Dess-Martin periodinane) converts the cyclobutanol moiety to a ketone, while reduction (NaBH₄) may stabilize strained ring systems. Monitor ring strain effects using IR spectroscopy (C-O stretch at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cycloaddition reactions be resolved?

  • Methodological Answer : Divergent reactivity reports may stem from steric hindrance or solvent effects. For example, Diels-Alder reactions with electron-deficient dienophiles require polar aprotic solvents (DMF or DMSO) to enhance electrophilicity. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations (e.g., Gibbs free energy barriers) help clarify mechanisms .

Q. What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral Rh or Ru complexes) can induce enantioselectivity during cyclobutane ring formation. Kinetic resolution using lipases (e.g., Candida antarctica) has been effective for similar alcohols. Compare ee values via chiral HPLC and validate with Mosher ester analysis .

Q. How does the compound’s strained cyclobutane ring influence its biological activity in receptor-binding assays?

  • Methodological Answer : The cyclobutane ring imposes conformational constraints, enhancing binding affinity to rigid enzyme pockets (e.g., kinases or GPCRs). Molecular dynamics simulations (AMBER or GROMACS) predict binding modes, while SAR studies with ring-expanded analogs (e.g., cyclohexanol derivatives) quantify strain effects .

Q. What experimental and computational approaches validate the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) assess Phase I metabolism. LC-MS/MS identifies metabolites, while QSAR models predict sites of oxidation (e.g., benzylic positions). Compare with deuterated analogs to confirm metabolic soft spots .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to determine the accurate physical property?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform DSC (differential scanning calorimetry) to detect phase transitions and recrystallize using solvent-antisolvent pairs (e.g., EtOAc/hexane). PXRD confirms crystalline phase homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.